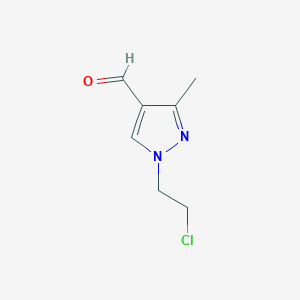

1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 of the ring. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Although the specific synthesis of "1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde" is not detailed in the provided papers, similar synthetic methods could potentially be applied. The Vilsmeier-Haack reaction is a formylation reaction that introduces an aldehyde group into the pyrazole ring, which is a key step in the synthesis of various pyrazole aldehydes .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed by techniques such as elemental analysis, 1H-NMR, 13C-NMR, and X-ray crystallography . For instance, the crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined by X-ray diffraction, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring .

Chemical Reactions Analysis

Pyrazole aldehydes can undergo various chemical reactions, including nucleophilic substitution and condensation. For example, cyclohexylamine reacts with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde to form different products depending on the aryl substituent, demonstrating the versatility of these compounds in chemical transformations . Additionally, pyrazole aldehydes can be used as intermediates in the synthesis of chalcones and dipyrazolopyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by the substituents on the pyrazole ring. For example, the introduction of a chloroethyl group at position 1 of the pyrazole ring would likely affect the compound's reactivity and physical properties, such as solubility and melting point. The presence of an aldehyde group at position 4 makes the compound a potential candidate for further chemical reactions, such as condensation with amines or hydrazines .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Chemical Synthesis : This compound has been used in the synthesis of various pyrazole derivatives. For instance, Xu and Shi (2011) synthesized 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a derivative of the compound, and analyzed its crystal structure using X-ray diffraction methods (Xu & Shi, 2011).

Crystallography : The crystallographic studies provide insights into the molecular structure and bonding characteristics of these derivatives. For example, Trilleras et al. (2014) reported on the condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealing its molecular structure through crystallographic analysis (Trilleras et al., 2014).

Biological Activities

Antimicrobial Properties : Some derivatives exhibit significant antimicrobial properties. Prasath et al. (2015) synthesized quinolinyl chalcones containing a pyrazole group, which showed promising anti-microbial properties (Prasath et al., 2015).

Potential in Sonodynamic Therapy : Osipova et al. (2016) explored the use of ferrocenyl-containing heterocyclic derivatives of 5-(4-aminophenyl)-10,15,20-triphenylporphyrin, synthesized from 1-(ferrocenylalkyl)pyrazole-3-carbaldehydes, in sonodynamic therapy showing pronounced cytotoxicity against bacteria under ultrasonic irradiation (Osipova et al., 2016).

Antioxidant and Anti-Inflammatory Activities : The synthesis of novel compounds from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has shown potential in anticonvulsant and analgesic studies, suggesting antioxidant and anti-inflammatory applications (Viveka et al., 2015).

Mecanismo De Acción

Target of Action

The compound “1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde” is structurally similar to nitrogen mustards, such as mechlorethamine . Nitrogen mustards are a group of anticancer chemotherapeutic drugs . They are alkylating agents that interact with DNA, causing cross-linking of the DNA strands and preventing cell duplication .

Mode of Action

The mode of action of this compound is likely to be similar to that of other nitrogen mustards. Nitrogen mustards react via an initial cyclization to the corresponding quaternary aziridine salt . This reaction is pH-dependent because the protonated amine cannot cyclize . The compound then interacts with its targets, primarily DNA, and causes changes that prevent DNA synthesis and RNA transcription from the affected DNA .

Biochemical Pathways

The compound affects the DNA structure and, in turn, influences gene expression . It also regulates cell proliferation and apoptosis . The compound’s interaction with DNA can lead to mutations, which can disrupt normal cellular functions and lead to cell death .

Pharmacokinetics

Similar compounds, such as mechlorethamine, are often administered intravenously . The compound is likely to be metabolized in the liver and excreted through the kidneys . The bioavailability of the compound would depend on its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the compound’s action is the prevention of cell duplication, leading to cell death . This is particularly effective in rapidly dividing cells, such as cancer cells. The compound’s interaction with DNA can lead to mutations, potentially leading to apoptosis, or programmed cell death .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to cyclize and subsequently interact with its targets . Additionally, the presence of other chemicals in the environment could potentially interact with the compound, affecting its stability and efficacy .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-6-7(5-11)4-10(9-6)3-2-8/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJDHFFQPSUECG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394441 |

Source

|

| Record name | 1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |

CAS RN |

120842-54-8 |

Source

|

| Record name | 1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1273836.png)

![1-[4-(2-Propynyloxy)phenyl]-1-ethanone](/img/structure/B1273840.png)

![3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1273841.png)

![4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1273851.png)

![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine](/img/structure/B1273858.png)

![Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B1273867.png)